
1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dimethyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as DMOT, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. DMOT belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Novel Synthesis Approaches
Research has developed methods for synthesizing novel compounds involving 1,2,4-triazole derivatives, demonstrating the versatility of triazole-based frameworks in creating diverse chemical structures with potentially significant biological and chemical properties (Latthe, Sunagar, & Badami, 2007). These methods highlight the importance of 1,2,4-triazoles in medicinal chemistry and materials science.
Crystal Structure Analysis
The structural characterization of triazole derivatives, including analysis of crystal structures, has been a focus to understand the molecular configuration and potential interaction mechanisms with biological targets. Such studies are crucial for the development of new materials and pharmaceutical agents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological and Antioxidant Activities
Antioxidant Properties
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant activities. These studies have identified compounds with significant antioxidant potential, comparing favorably with standard antioxidants. This research indicates the potential for triazole derivatives in developing new antioxidant agents (Yüksek et al., 2013).
Antimicrobial and Cytotoxicity Studies
The antimicrobial activities and cytotoxicity of triazole derivatives have been investigated, suggesting the potential for these compounds in therapeutic applications, including cancer treatment and infection control. Such studies are essential for the discovery of new drugs with improved efficacy and safety profiles (Düğdü et al., 2014).
Molecular Interactions and Properties
Molecular Structure Analysis
The study of molecular and crystal structures of triazole derivatives provides insights into their chemical behavior and interaction potentials. Understanding these properties is crucial for the design of materials and molecules with specific functions (Dolzhenko et al., 2011).
Physicochemical Properties
Research into the physicochemical properties of triazole derivatives, including their acidic properties and solubility, informs the design of compounds with desirable pharmacokinetic and pharmacodynamic characteristics. This is key for the development of drugs that are both effective and well-tolerated (Yüksek et al., 2008).
Propiedades
IUPAC Name |
2,4-dimethyl-5-(oxan-4-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-8(10-12(2)9(11)13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBJVVCKDPUCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


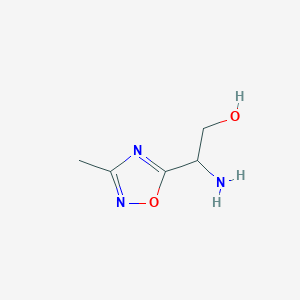
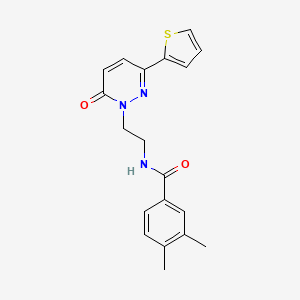
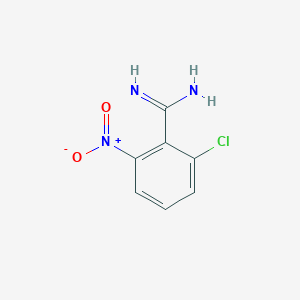
![2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2810537.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2810539.png)
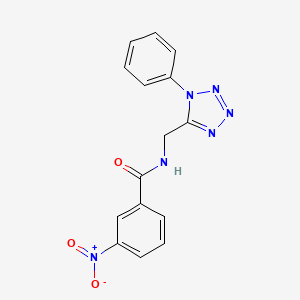
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810542.png)
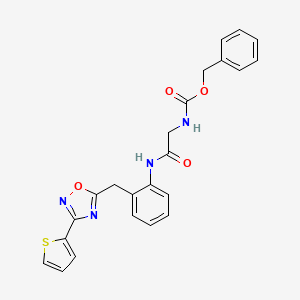
![1-phenyl-N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide](/img/structure/B2810548.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)
![2,4-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2810551.png)
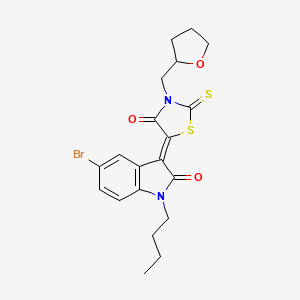
![N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2810556.png)